molecular formula C16H13ClN4 B12923997 2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine CAS No. 674794-42-4

2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine

Cat. No.: B12923997
CAS No.: 674794-42-4
M. Wt: 296.75 g/mol
InChI Key: MUUSTOXHUXGSGR-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a 4-chlorophenyl group, a methyl group, and a pyridin-4-ylamine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloroaniline with 2,4-pentanedione to form an intermediate, which is then cyclized with guanidine to yield the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors but differ in their structural framework and binding affinities.

    Pyrazolo[3,4-d]pyrimidines: These compounds share a similar pyrimidine core but have different substituents, leading to variations in their biological activities.

Uniqueness

2-(4-Chlorophenyl)-5-methyl-N-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, a methyl group, and a pyridin-4-ylamine group makes it a versatile scaffold for the development of new therapeutic agents and materials.

Properties

CAS No.

674794-42-4

Molecular Formula

C16H13ClN4

Molecular Weight

296.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-methyl-N-pyridin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C16H13ClN4/c1-11-10-19-16(12-2-4-13(17)5-3-12)21-15(11)20-14-6-8-18-9-7-14/h2-10H,1H3,(H,18,19,20,21)

InChI Key

MUUSTOXHUXGSGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=CC=NC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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